
Technical Guide: Spectroscopic Characterization
of Fmoc- -Me-Ser-lactone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Fmoc-alpha-Me-Ser-lactone

CAS No.: 1926163-88-3

Cat. No.: B6306804

Get Quote

Part 1: Executive Summary & Compound Profile
Fmoc-

-Me-Ser-lactone is a specialized, conformationally constrained amino acid derivative. It serves
as a critical intermediate for introducing quaternary stereocenters into peptides and for
synthesizing

-methyl amino acids via regioselective ring opening.

IUPAC Name: (9H-fluoren-9-yl)methyl (3-methyl-2-oxooxetan-3-yl)carbamate[1][2]

CAS Number: 1926163-88-3 (Racemate/S-isomer), 1926163-89-4 (R-isomer)

Molecular Formula:

Molecular Weight: 323.35 g/mol

Core Utility: Proteasome inhibition studies, peptidomimetic synthesis, and quaternary carbon

installation.
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Structural Logic
The molecule consists of three distinct spectroscopic zones:

The

-Lactone Ring: A strained 4-membered cyclic ester. This is the "warhead" and the most
distinct spectroscopic feature.

The Quaternary

-Center: The presence of the methyl group eliminates the

-proton, simplifying the NMR coupling network but creating a quaternary carbon signal.

The Fmoc Group: Provides standard aromatic and carbamate signals used for quantification

and purity assessment.

Part 2: Spectroscopic Data Analysis
Infrared (IR) Spectroscopy: The "Lactone Fingerprint"
The most rapid and reliable method to confirm the formation of the

-lactone ring is IR spectroscopy. The ring strain significantly increases the bond order of the
carbonyl, shifting it to a frequency much higher than acyclic esters or carboxylic acids.
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Functional Group
Frequency (

)
Intensity Diagnostic Note

-Lactone C=O 1820 – 1840 Strong

Primary Indicator.

Absence of this band

indicates hydrolysis to

the open acid.

Carbamate C=O

(Fmoc)
1690 – 1720 Strong

Standard urethane

carbonyl; distinct from

the lactone.

C-H Stretch

(Aromatic)
3030 – 3060 Weak

Characteristic of the

fluorenyl ring.

C-H Stretch (Aliphatic) 2900 – 2980 Medium
Methyl and methylene

groups.

Technical Insight: In the open-chain precursor (Fmoc-

-Me-Ser-OH), the carboxylic acid carbonyl appears around 1710–1730

. A shift to ~1830

confirms cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data is derived from the structural analog characterization in Org. Lett. 2005, 7, 255-258 and

standard Fmoc-amino acid shifts.

H NMR (400 MHz, CDCl

)
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The spectrum is characterized by the loss of the

-proton coupling and the appearance of the diastereotopic

-protons of the lactone ring.

Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Fmoc Aromatics 7.25 – 7.80 Multiplet 8H

Fluorenyl protons

(standard

envelope).

NH 5.60 – 5.80 Broad Singlet 1H

Carbamate NH;

shift varies with

concentration/sol

vent.

Fmoc CH 4.40 – 4.50 Multiplet 2H

Methylene

adjacent to the

fluorenyl ring.

-Lactone CH 4.35 – 4.65 AB Quartet 2H

Diastereotopic

protons on the

rigid ring.

.

Fmoc CH 4.20 – 4.25 Triplet 1H
Methine of the

fluorenyl group.

-Methyl 1.60 – 1.75 Singlet 3H

Diagnostic

singlet.

Downfield from

typical alkyl due

to quaternary

center.

C NMR (100 MHz, CDCl
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)
The quaternary carbon and the strained carbonyl are the key checkpoints.

Carbon Type
Shift (

, ppm)
Diagnostic Note

Lactone C=O 167.0 – 169.0

Upfield compared to acyclic

esters due to ring

strain/hybridization effects.

Fmoc C=O 155.0 – 156.0 Typical carbamate carbonyl.

Aromatic C 120.0 – 144.0
Fluorenyl carbons (4 distinct

signals + quaternary).

-Lactone CH 70.0 – 72.0
High shift due to oxygen

attachment.

Fmoc CH 67.0 Standard Fmoc methylene.

-Quaternary C 63.0 – 65.0

The chiral center; significantly

shifted due to N and C=O

attachment.

Fmoc CH 47.0 Standard Fmoc methine.

-Methyl 20.0 – 23.0 The methyl side chain.

Mass Spectrometry (ESI-MS)
-lactones are fragile. Soft ionization (ESI) is required.

Molecular Ion:

calculated for

: 346.10.

Fragmentation Pattern:
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Loss of CO

: A characteristic neutral loss of 44 Da is often observed, resulting in an imine-type
fragment.

Fmoc Cleavage: Loss of the dibenzofulvene group may occur under higher cone voltages.

Part 3: Experimental Workflow & Visualization
Synthesis and Degradation Pathway
The following diagram illustrates the formation of the lactone and its primary instability pathway

(hydrolysis).

Quality Control Checkpoints

Fmoc-alpha-Me-Ser-OH
(Open Chain)

Activation
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Click to download full resolution via product page

Figure 1: Synthesis workflow and critical QC checkpoints for Fmoc-

-Me-Ser-lactone.

Experimental Protocol: Spectral Acquisition
To ensure data integrity, follow this "Self-Validating" protocol:

Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of CDCl
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(Chloroform-d).

Critical: Do not use DMSO-d6 or Methanol-d4 for long-term storage or prolonged

acquisition. The nucleophilic nature of these solvents (or residual water within them) can

open the strained lactone ring over time, leading to artifactual data (open acid or methyl

ester).

IR Acquisition: Use ATR (Attenuated Total Reflectance) on the solid powder before solvation.

This prevents solvent interference in the carbonyl region.

Validation: Look immediately for the 1830 cm

peak. If absent, the sample is degraded.

NMR Acquisition: Acquire

H first (fastest) to verify integrity.

Validation: Verify the integration of the

-methyl singlet (3H) against the Fmoc aromatic protons (8H). A ratio mismatch suggests
Fmoc cleavage or polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS:1185984-34-2, Isopropyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate-毕得医药
[bidepharm.com]

2. jk-sci.com [jk-sci.com]

3. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone
[organic-chemistry.org]

4. Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-
beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Fmoc- -Me-Ser-lactone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6306804/docs#technical-guide-spectroscopic-
characterization-of-fmoc-me-ser-lactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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